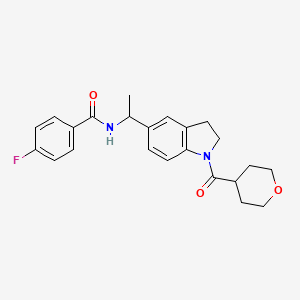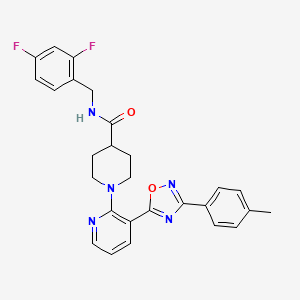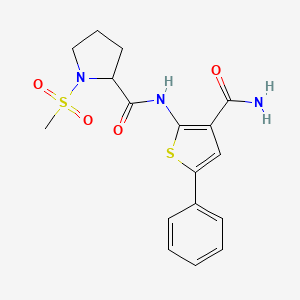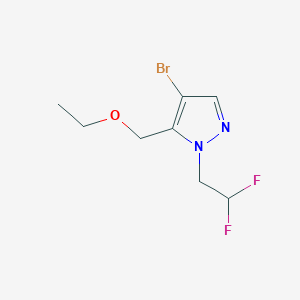
(Rac)-IDO1-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-IDO1-IN-5 is a chemical compound that has been developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune system. The inhibition of IDO1 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and transplantation.
Wirkmechanismus
(Rac)-(Rac)-IDO1-IN-5-IN-5 inhibits (Rac)-IDO1-IN-5 by binding to the active site of the enzyme and preventing the conversion of tryptophan to kynurenine. This leads to an increase in the concentration of tryptophan and a decrease in the concentration of kynurenine. The increase in tryptophan concentration has been shown to enhance the anti-tumor immune response and reduce the severity of autoimmune diseases.
Biochemical and Physiological Effects
The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to have several biochemical and physiological effects. In cancer, the inhibition of (Rac)-IDO1-IN-5 leads to an increase in the concentration of tryptophan, which is essential for the activation and proliferation of T cells. This leads to an enhancement of the anti-tumor immune response. In autoimmune diseases, the inhibition of (Rac)-IDO1-IN-5 leads to a decrease in the concentration of kynurenine, which is known to have immunosuppressive effects. This leads to a reduction in the severity of autoimmune diseases. In transplantation, the inhibition of (Rac)-IDO1-IN-5 leads to a reduction in the rejection of transplanted organs.
Vorteile Und Einschränkungen Für Laborexperimente
(Rac)-(Rac)-IDO1-IN-5-IN-5 has several advantages for lab experiments. It is a highly specific inhibitor of (Rac)-IDO1-IN-5 and has been shown to have a low toxicity profile. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, (Rac)-(Rac)-IDO1-IN-5-IN-5 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in vivo. It may also have off-target effects on other enzymes that are structurally similar to (Rac)-IDO1-IN-5.
Zukünftige Richtungen
There are several future directions for the study of (Rac)-(Rac)-IDO1-IN-5-IN-5. One direction is the development of more potent and selective inhibitors of (Rac)-IDO1-IN-5. Another direction is the investigation of the combination of (Rac)-(Rac)-IDO1-IN-5-IN-5 with other cancer treatments such as chemotherapy and immunotherapy. Additionally, the investigation of the role of (Rac)-IDO1-IN-5 in other diseases such as infectious diseases and neurodegenerative diseases may provide new therapeutic targets for (Rac)-(Rac)-IDO1-IN-5-IN-5. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (Rac)-(Rac)-IDO1-IN-5-IN-5 in vivo may provide valuable information for the development of clinical trials.
Synthesemethoden
The synthesis of (Rac)-(Rac)-IDO1-IN-5-IN-5 involves a multi-step process that starts with the preparation of 2-amino-3-cyanopyridine. This compound is then reacted with an appropriate aldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the coupling of the amine with an appropriate acid chloride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(Rac)-(Rac)-IDO1-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and transplantation. In cancer, (Rac)-IDO1-IN-5 is known to play a critical role in immune evasion by tumors. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In autoimmune diseases, (Rac)-IDO1-IN-5 has been shown to play a role in the suppression of the immune system. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In transplantation, (Rac)-IDO1-IN-5 has been shown to play a role in the rejection of transplanted organs. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to improve the survival of transplanted organs.
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-IDO1-IN-5 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2603846.png)
![2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2603847.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)


![(E)-4-(Dimethylamino)-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2603855.png)
![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)


![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)
